Bacilosarcin B

Description

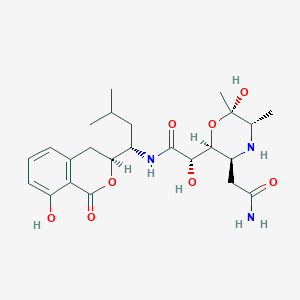

Structure

3D Structure

Properties

Molecular Formula |

C24H35N3O8 |

|---|---|

Molecular Weight |

493.5 g/mol |

IUPAC Name |

(2S)-2-[(2S,3S,5S,6S)-3-(2-amino-2-oxoethyl)-6-hydroxy-5,6-dimethylmorpholin-2-yl]-2-hydroxy-N-[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]acetamide |

InChI |

InChI=1S/C24H35N3O8/c1-11(2)8-14(17-9-13-6-5-7-16(28)19(13)23(32)34-17)27-22(31)20(30)21-15(10-18(25)29)26-12(3)24(4,33)35-21/h5-7,11-12,14-15,17,20-21,26,28,30,33H,8-10H2,1-4H3,(H2,25,29)(H,27,31)/t12-,14-,15-,17-,20-,21-,24-/m0/s1 |

InChI Key |

RLVCRTWJOZGNEF-SHJDBJNPSA-N |

Isomeric SMILES |

C[C@H]1[C@@](O[C@@H]([C@@H](N1)CC(=O)N)[C@@H](C(=O)N[C@@H](CC(C)C)[C@@H]2CC3=C(C(=CC=C3)O)C(=O)O2)O)(C)O |

Canonical SMILES |

CC1C(OC(C(N1)CC(=O)N)C(C(=O)NC(CC(C)C)C2CC3=C(C(=CC=C3)O)C(=O)O2)O)(C)O |

Synonyms |

bacilosarcin B |

Origin of Product |

United States |

Discovery and Isolation Methodologies of Bacilosarcin B

Microbial Source Identification and Characterization

The primary source of bacilosarcin B is a specific strain of Bacillus subtilis isolated from a marine environment. However, genomic analyses suggest that other related bacterial strains may also have the potential to produce this and similar compounds.

Isolation from Marine-Derived Bacillus subtilis Strains (e.g., TP-B0611)

This compound was originally discovered and isolated from the culture broth of Bacillus subtilis strain TP-B0611. researchgate.netresearchgate.net This particular strain was sourced from the intestine of a sardine (Sardinops melanostictus) collected in Toyama Bay, Japan. researchgate.netnih.gov In addition to bacilosarcins A and B, this strain was also found to produce known isocoumarins, namely amicoumacins A, B, and C. nih.gov The chemical structures of bacilosarcins and amicoumacins are quite similar, suggesting they are synthesized through a common pathway. researchgate.netnih.gov The draft genome sequence of B. subtilis TP-B0611 has been reported, and it contains a hybrid polyketide synthase (PKS)/nonribosomal peptide synthetase (NRPS) gene cluster that is believed to be responsible for the biosynthesis of both bacilosarcins and amicoumacins. researchgate.netnih.govasm.org

Identification of Other Potential Producer Strains within Bacillus spp.

Genomic analysis and BLAST searches have indicated that gene clusters similar to the one responsible for amicoumacin and bacilosarcin biosynthesis in B. subtilis TP-B0611 are also present in other Bacillus strains. nih.gov This suggests that these strains may also be capable of producing isocoumarin-type compounds. nih.gov Some of these potential producer strains include:

Bacillus sp. JS nih.gov

Bacillus sp. A053 nih.gov

B. subtilis subsp. inaquosorum KCTC 13429 nih.gov

B. subtilis subsp. inaquosorum DE111 nih.gov

B. subtilis gtP20b nih.gov

B. subtilis fmb60, isolated from plant straw compost, has also been shown to produce amicoumacin derivatives. researchgate.netnih.gov

Fermentation and Extraction Protocols

The production of this compound relies on specific fermentation conditions to cultivate the producer strain, followed by systematic extraction procedures to isolate the compound from the culture broth.

Culture Broth Fermentation Techniques

While specific details of the fermentation media for B. subtilis TP-B0611 are not extensively documented in the provided results, general fermentation techniques for Bacillus subtilis to produce secondary metabolites are well-established. These typically involve submerged fermentation in a nutrient-rich medium. A general fermentation process for Bacillus subtilis might include the following components in the culture medium:

| Component | Purpose | Example Ingredients |

| Carbon Source | Provides energy for microbial growth and metabolism. | Glucose, Brown Sugar |

| Nitrogen Source | Essential for the synthesis of proteins, nucleic acids, and other cellular components. | Peptone, Yeast Extract, Bean Pulp |

| Minerals and Salts | Provide essential ions for enzymatic activity and maintaining osmotic balance. | Czapek-Dox salts, K₂HPO₄, MnSO₄, CaCl₂ |

| Aeration | Supplies oxygen for aerobic respiration, which is crucial for the growth of Bacillus subtilis. | Aerating apparatus, Shaking |

The fermentation is typically carried out for a specific duration, often several days, under controlled temperature and pH to optimize the production of the desired secondary metabolites. google.comgoogle.commdpi.com

Solvent Extraction Methodologies

Once the fermentation is complete, the first step in isolating this compound is to separate the compound from the culture broth. This is typically achieved through solvent extraction. The supernatant of the culture broth is extracted with an organic solvent. nih.gov Ethyl acetate (B1210297) is a commonly used solvent for this purpose. nih.govsemanticscholar.org The solvent is then removed under reduced pressure to yield a crude extract containing this compound and other metabolites. nih.gov

The choice of solvent is critical and depends on the polarity of the target compound. mdpi.com For compounds like this compound, a solvent with a polarity that facilitates its separation from the aqueous culture medium is chosen.

Chromatographic Purification Strategies

Following initial extraction, the crude extract contains a mixture of compounds. To obtain pure this compound, various chromatographic techniques are employed. High-Performance Liquid Chromatography (HPLC) is a key method used for the purification of this compound. nih.govkisti.re.kr

A common approach involves semi-preparative HPLC systems. nih.gov Reverse-phase HPLC is a particularly effective technique for separating isocoumarin (B1212949) compounds. kisti.re.kr In this method, a non-polar stationary phase (like C18) is used with a polar mobile phase. kisti.re.krscielo.br The composition of the mobile phase is often a gradient of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. semanticscholar.orgkisti.re.kr For the purification of this compound, a mobile phase consisting of acetonitrile and a potassium phosphate (B84403) buffer has been used. kisti.re.kr

The purification process can be summarized in the following steps:

| Step | Technique | Description |

| Initial Separation | Semi-preparative HPLC | The crude extract is subjected to HPLC to separate it into different fractions based on the retention time of the components. nih.gov |

| Fraction Collection | Manual or Automated | Fractions corresponding to the peaks on the chromatogram are collected. scielo.br |

| Final Purification | Reverse-Phase HPLC | The fraction containing this compound is further purified using reverse-phase HPLC with a specific solvent gradient to achieve high purity. kisti.re.kr |

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the fine purification of this compound. mdpi.comnih.gov Reversed-phase HPLC (RP-HPLC) is commonly employed, where a non-polar stationary phase is used with a polar mobile phase.

One documented method for the purification of a fraction containing this compound involves a Nexera X2 HPLC system with a C18 column (150 x 10 mm i.d., 5 µm). mdpi.com The separation is achieved using a gradient mobile phase of acetonitrile and water, with detection at 250 nm. mdpi.com Another report mentions the use of a C18 reverse-phase column for the purification of related amicoumacin compounds, which are co-produced with this compound. semanticscholar.org

The following table summarizes typical parameters for the HPLC purification of this compound and related compounds:

| Parameter | Description |

| Stationary Phase | C18 (ODS) column |

| Mobile Phase | A gradient of acetonitrile and water, sometimes with additives like trifluoroacetic acid (TFA) to improve peak shape. mdpi.comsemanticscholar.org |

| Flow Rate | Typically in the range of 1-4 mL/min for semi-preparative columns. mdpi.comsemanticscholar.org |

| Detection | UV detection is commonly used, with wavelengths around 220-250 nm being effective for these types of compounds. mdpi.comnih.gov |

Other Isolation and Purification Approaches

Prior to the final HPLC purification, other chromatographic techniques are often used for the initial fractionation of the crude extract. These methods help to separate the compounds based on their different physical and chemical properties, such as size, polarity, and charge.

Column Chromatography: A common initial step is open column chromatography using a stationary phase like Octadecyl-silylated (ODS) silica (B1680970) gel. nih.gov The crude extract is loaded onto the column and eluted with a stepwise gradient of solvents, typically methanol (B129727) and water, to separate the compounds into different fractions based on their polarity. nih.gov

Size-Exclusion Chromatography: Another valuable technique is size-exclusion chromatography, often using Sephadex LH-20. nih.govmdpi.com This method separates molecules based on their size. The crude extract or a partially purified fraction is passed through a column packed with Sephadex LH-20, and the molecules are eluted with a suitable solvent, such as methanol. nih.govmdpi.com Larger molecules elute first, followed by smaller molecules.

The general workflow for the isolation of this compound can be summarized as follows:

Fermentation of Bacillus subtilis strain TP-B0611.

Extraction of the culture broth with ethyl acetate to obtain a crude extract.

Initial Fractionation of the crude extract using open column chromatography (e.g., ODS).

Further Purification of active fractions by size-exclusion chromatography (e.g., Sephadex LH-20).

Final Purification by semi-preparative HPLC (e.g., C18 column) to yield pure this compound.

This systematic combination of fermentation, extraction, and various chromatographic techniques is essential for obtaining this compound in a pure form suitable for structural elucidation and further scientific investigation.

Advanced Structural Elucidation and Stereochemical Characterization of Bacilosarcin B

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination

The foundational framework of Bacilosarcin B's structure was established using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comresearchgate.net Analysis of the ¹H and ¹³C NMR spectra, along with correlation experiments like COSY, HSQC, and HMBC, allowed for the assignment of all proton and carbon signals, revealing the connectivity of the atoms within the molecule. researchgate.netnih.govnih.gov

The ¹H NMR spectrum of this compound shows characteristic signals for a 1,2,3-trisubstituted benzene (B151609) ring. nih.gov Additionally, several oxymethine and nitrogen-bonded methine protons are observed, indicating a complex polyketide-amino acid hybrid structure. mdpi.com The ¹³C NMR spectrum provides direct evidence for the carbon skeleton, showing signals for carbonyls, aromatic carbons, and a variety of aliphatic carbons, including those bonded to oxygen and nitrogen. nih.govbhu.ac.in Detailed analysis of these spectra, often conducted in solvents like DMSO-d₆ or CDCl₃, forms the basis for elucidating the planar structure of the molecule. researchgate.netcarlroth.commdpi.com

| Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Key HMBC Correlations |

|---|---|---|---|

| 3 | 4.68 (dd) | ~70-80 | H-4, H-5' |

| 5 | 6.81 (d) | ~108-110 | C-7, C-9 |

| 6 | 7.47 (dd) | ~136-138 | C-8, C-10 |

| 7 | 6.85 (d) | ~115-117 | C-5, C-9 |

| 8 | - | ~160 | - |

| 2' | - | - | - |

| 5' | 4.29 (m) | ~45-55 | - |

| 8' | 4.42 (d) | ~70-75 | - |

| 9' | 4.79 (t) | ~76 | - |

| 10' | 4.51 (dt) | ~57-58 | - |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI), has been instrumental in determining the exact molecular formula of this compound. researchgate.netmdpi.commdpi.com This technique measures the mass-to-charge ratio of an ion with very high precision, allowing for the unambiguous determination of its elemental composition. scirp.orgdrug-dev.com For this compound, HR-ESI-MS data established a molecular formula of C₂₄H₃₄N₂O₉. nih.govcore.ac.uk This information is a critical piece of the structural puzzle, complementing the data obtained from NMR spectroscopy. mdpi.com

Spectroscopic Analyses for Absolute Configuration Determination (e.g., CD Spectrum)

While NMR and HRMS define the planar structure, determining the absolute stereochemistry requires other specialized techniques. dntb.gov.ua For this compound and related isocoumarins, Electronic Circular Dichroism (ECD) spectroscopy is a powerful tool. mdpi.comd-nb.infonih.gov CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.comspectroscopyasia.com The resulting spectrum, with its characteristic positive and negative Cotton effects, can be compared to the spectra of known compounds or to spectra predicted by quantum chemical calculations to assign the absolute configuration of the stereocenters. mtoz-biolabs.comresearchgate.netrsc.org The CD spectrum of this compound, when compared with that of related amicoumacins, confirmed the absolute configuration of its dihydroisocoumarin core. researchgate.netresearchgate.net

Identification of the Unique 2-Hydroxymorpholine Moiety

A distinguishing feature of this compound is the presence of a 2-hydroxymorpholine moiety, a structural feature that is rare in natural products. researchgate.netsci-hub.se The formation of this unusual heterocyclic ring is a key structural aspect that differentiates this compound from many other isocoumarins. nih.govresearchgate.net Its identification was confirmed through detailed analysis of 2D NMR data, which revealed the specific connectivities and correlations that define this ring system. researchgate.net The biosynthetic pathway leading to this unique moiety is an area of ongoing research interest. nih.govresearchgate.net

Comparative Structural Analysis with Related Isocoumarins (e.g., Bacilosarcin A, Amicoumacins)

This compound belongs to the broader family of amicoumacin-type isocoumarins, which all share a common 3,4-dihydro-8-hydroxyisocoumarin core. researchgate.netmdpi.com However, significant structural diversity exists within this family, primarily in the nature of the side chain attached to the isocoumarin (B1212949) nucleus. researchgate.net

Bacilosarcin A : Isolated alongside this compound, Bacilosarcin A possesses an even more unusual heterocyclic system, an unprecedented 3-oxa-6,9-diazabicyclo[3.3.1]nonane ring. researchgate.netsci-hub.se This highlights the diverse biosynthetic capabilities of the producing organism, Bacillus subtilis. mdpi.com

Amicoumacins : The amicoumacin family is extensive, with numerous analogs reported. researchgate.net Amicoumacin A, for example, has a simpler amino acid-derived side chain compared to the complex heterocyclic systems of the bacilosarcins. sci-hub.se Comparative analysis shows that the core isocoumarin structure is highly conserved, while the side chains vary considerably, which has significant implications for their biological activities. researchgate.net For instance, the free C-8 hydroxyl group in Amicoumacin A is considered vital for its potent antibacterial activity, a feature shared by this compound. sci-hub.se

Biosynthetic Pathways and Genetic Determinants of Bacilosarcin B Production

Genome Mining for Putative Biosynthetic Gene Clusters

Genome mining has been a pivotal strategy in uncovering the genetic blueprint for Bacilosarcin B production. By analyzing the genomes of producing organisms, primarily species within the Bacillus genus, researchers have successfully identified the core enzymatic machinery responsible for its synthesis.

The chemical structure of this compound, featuring both amino acid- and polyketide-derived moieties, strongly suggested its origin from a hybrid Nonribosomal Peptide Synthetase (NRPS) / Polyketide Synthase (PKS) pathway. nih.gov This hypothesis was confirmed through the genomic analysis of producing strains.

In Bacillus subtilis TP-B0611, a marine-derived bacterium known to produce bacilosarcins A and B, genome sequencing revealed the presence of one hybrid PKS/NRPS gene cluster alongside three other NRPS clusters. nih.gov This hybrid cluster was identified as the one responsible for the biosynthesis of both bacilosarcins and the structurally similar amicoumacins. nih.govresearchgate.netasm.org Similarly, analysis of another producing strain, B. subtilis fmb60, also uncovered a hybrid NRPS/PKS cluster predicted to synthesize these bioactive metabolites. nih.govsemanticscholar.org The identification of these hybrid PKS/NRPS gene clusters provides the fundamental genetic basis for the assembly-line synthesis of the this compound backbone. researchgate.netresearchgate.netmdpi.com

The this compound biosynthetic gene cluster shares significant homology with other known pathways, particularly those for amicoumacins and xenocoumacins. The hybrid PKS/NRPS gene cluster from B. subtilis TP-B0611 was found to have gene orders and domain organizations that are completely identical to the amicoumacin biosynthetic (ami) cluster in B. subtilis 1779. nih.gov

Furthermore, the hybrid NRPS/PKS cluster in B. subtilis fmb60 shows high homology (91%) to the genome of B. subtilis subsp. inaquosorum KCTC 13429 and notable homology (28%) to the xenocoumacin (xcn) biosynthetic gene cluster from Xenorhabdus nematophila. nih.govsemanticscholar.org Xenocoumacins are themselves amicoumacin derivatives, and their synthesis is directed by the hybrid NRPS/PKS gene cluster known as xcnA-N. nih.govsemanticscholar.org The shared architecture and sequence identity across these clusters indicate a common evolutionary origin and a conserved biosynthetic logic for constructing the core isocoumarin (B1212949) scaffold. nih.govmdpi.com

Identification of Hybrid Nonribosomal Peptide Synthetase (NRPS) / Polyketide Synthase (PKS) Clusters

Elucidation of Key Genes and Enzymes

Following the identification of the BGC, research has focused on delineating the functions of specific genes and the enzymes they encode. This has been achieved largely through heterologous expression and gene knockout experiments.

A key breakthrough in understanding this compound synthesis was the identification of the ace gene cluster's involvement. nih.govsemanticscholar.org Through direct cloning and subsequent heterologous co-expression of the NRPS/PKS cluster and the ace gene cluster from B. subtilis fmb60, scientists were able to induce the production of this compound. researchgate.netnih.govsemanticscholar.org These experiments demonstrated that when provided with the same substrate, the co-expression strains could synthesize not only this compound but also Bacilosarcin A and N-butanonyl-amicoumacin C. nih.govsemanticscholar.org This provides conclusive evidence that the ace gene cluster is functionally related to and plays a crucial role in the biosynthesis of bacilosarcins. nih.gov

The hybrid NRPS/PKS machinery functions as a modular assembly line. Each module is responsible for the incorporation and modification of a specific building block, with individual domains catalyzing distinct biochemical reactions. mdpi.com The NRPS modules contain adenylation (A) domains for amino acid recognition and activation, thiolation (T) domains for covalent tethering, and condensation (C) domains for peptide bond formation. mdpi.com The PKS modules utilize ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains to extend a polyketide chain. mdpi.com

The specificity of these domains dictates the final structure of the natural product. For instance, in the related amicoumacin pathway, the amiI domain of the NRPS/PKS cluster was observed to incorporate glutamine instead of asparagine, leading to the production of a different amicoumacin analogue. nih.govsemanticscholar.org This highlights how the specificity of individual domains within the larger NRPS/PKS enzyme complex is a critical determinant of the final chemical structure.

Role of the ace Gene Cluster in Biosynthesis

Proposed Biosynthetic Mechanisms for this compound

Based on the genetic and biochemical evidence, a biosynthetic pathway for this compound has been proposed. It is understood that bacilosarcins and amicoumacins originate from the same biosynthetic pathway, diverging at later stages. nih.gov

The process is initiated by the hybrid PKS/NRPS enzyme, which assembles the core structure from amino acid and polyketide units. nih.gov Heterologous expression studies have shown that N-butanonyl-amicoumacin C is a key intermediate in the pathway leading to bacilosarcins. nih.govresearchgate.net It is believed that Amicoumacin C is a direct precursor, which can then be converted into this compound. researchgate.net While the precise enzymatic steps are still being fully elucidated, chemical synthesis studies have shown that this compound can be formed from Amicoumacin C through a process analogous to an Amadori rearrangement. researchgate.net The formation of the distinctive 2-hydroxymorpholine moiety, a hallmark of the bacilosarcin structure, involves a complex or unusual enzymatic transformation that cannot be predicted by bioinformatics alone and remains an area of active investigation. nih.gov

Assembly from Polyketide and Amino Acid Precursors

The molecular architecture of this compound strongly suggests its assembly from both polyketide and amino acid building blocks. nih.gov This hybrid nature is characteristic of products synthesized by multifunctional enzymes known as hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) systems. nih.govresearchgate.netebi.ac.uk Genome analysis of the producing strain Bacillus subtilis TP-B0611, isolated from a marine environment, identified a single hybrid PKS/NRPS gene cluster responsible for the biosynthesis of both bacilosarcins and the structurally related amicoumacins. nih.govresearchgate.net

These enzyme systems function like a molecular assembly line, selecting and incorporating specific starter and extender units to build the complex carbon skeleton of the final molecule. ebi.ac.uk The PKS portion of the complex is responsible for assembling the polyketide backbone from simple carboxylic acid units, while the NRPS machinery incorporates specific amino acids into the growing chain. ebi.ac.ukmdpi.com In the case of this compound, this hybrid gene cluster orchestrates the precise condensation of these precursors to form its core structure. nih.govsemanticscholar.orgnih.gov

| Component Type | Description | Enzyme System |

|---|---|---|

| Polyketide Precursors | Simple carboxylic acid units (e.g., from acetyl-CoA, malonyl-CoA) that form the isocoumarin backbone. ebi.ac.ukmdpi.com | Hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) Cluster. nih.govresearchgate.net |

| Amino Acid Precursors | Specific amino acid units incorporated into the structure. nih.govebi.ac.uk |

Unelucidated Mechanisms of Unusual Heterocyclic Moiety Formation (e.g., 2-hydroxymorpholine)

A defining structural feature of this compound is the presence of a rare 2-hydroxymorpholine moiety. nih.govresearchgate.net While the core structure's assembly is assigned to the PKS/NRPS cluster, the precise enzymatic mechanism for the formation of this unusual heterocyclic ring is not fully understood and cannot be elucidated through bioinformatic analysis of the gene cluster alone. nih.govasm.orgmdpi.com

However, chemical synthesis studies provide a plausible hypothesis for its biogenesis. mdpi.comresearchgate.net Bacilosarcins have been chemically synthesized from amicoumacin C through a diastereoselective reductive amination with acetoin (B143602), which forms an N-butanonyl-amicoumacin C intermediate. semanticscholar.orgmdpi.comresearchgate.net This key intermediate was subsequently identified in the fermentation broth of B. subtilis fmb60, a known producer of bacilosarcins. semanticscholar.org Since acetoin is a common metabolic product of B. subtilis, it is presumed that the biosynthesis of this compound in vivo follows a similar pathway, where amicoumacin C is modified with acetoin through the action of specific, yet-to-be-identified enzymes to form the 2-hydroxymorpholine ring. semanticscholar.org

Heterologous Expression Systems for Pathway Confirmation and Metabolite Analysis

Heterologous expression, the transfer of biosynthetic gene clusters (BGCs) from their native organism into a more tractable host, has been a critical tool for confirming the genetic determinants of this compound production. semanticscholar.orgnih.govmdpi.com This strategy allows for the functional characterization of gene clusters that may be silent or expressed at low levels in the original strain. mdpi.com

In a key study, the hybrid NRPS/PKS gene cluster and a neighboring acetoin catabolism (ace) gene cluster from B. subtilis fmb60 were cloned and co-expressed in Escherichia coli. semanticscholar.org The resulting engineered E. coli strain was capable of producing Bacilosarcin A, this compound, and the intermediate N-butanonyl-amicoumacin C. semanticscholar.org This outcome provided direct evidence that the hybrid NRPS/PKS cluster is responsible for the amicoumacin backbone and that the ace gene cluster is involved in the subsequent formation of the bacilosarcins. semanticscholar.orgnih.gov

| Host Organism | Expressed Gene Clusters | Key Metabolites Produced | Finding |

|---|---|---|---|

| Escherichia coli | NRPS/PKS cluster and ace cluster from B. subtilis fmb60. semanticscholar.org | Bacilosarcin A, this compound, N-butanonyl-amicoumacin C. semanticscholar.org | Confirmed the role of the NRPS/PKS and ace gene clusters in the biosynthesis of bacilosarcins. semanticscholar.orgnih.gov |

Comparative Genomic Analysis of Bacilosarcin-Producing Bacillus Strains

Comparative genomics provides insights into the distribution and evolution of the bacilosarcin biosynthetic gene cluster across different bacterial strains. nih.govnih.gov Analysis of the genome of the bacilosarcin-producing B. subtilis TP-B0611 revealed that its hybrid PKS/NRPS gene cluster is not unique. nih.gov

BLAST searches and homology analyses have shown that highly similar gene clusters are present in the genomes of several other Bacillus strains. nih.govsemanticscholar.org For instance, the NRPS/PKS cluster from B. subtilis fmb60 shares 91% homology with that of B. subtilis subsp. inaquosorum KCTC 13429. semanticscholar.orgnih.gov The presence of these homologous clusters suggests that these strains may also have the capacity to produce bacilosarcins or related amicoumacin-type compounds. nih.gov This widespread distribution within the Bacillus genus highlights a shared evolutionary path for the production of these bioactive secondary metabolites. nih.gov

| Strain | Significance | Reference |

|---|---|---|

| Bacillus sp. JS | Contains a high number of proteins homologous to those in B. subtilis fmb60. mdpi.com Identified as having a similar gene cluster to the bacilosarcin producer TP-B0611. nih.gov | nih.govmdpi.com |

| B. subtilis subsp. inaquosorum KCTC 13429 | Genome shows 91% homology to the NRPS/PKS cluster of B. subtilis fmb60. semanticscholar.org Also identified as having a similar cluster to TP-B0611. nih.gov | nih.govsemanticscholar.org |

| Bacillus sp. A053 | Identified via BLAST search as containing a similar gene cluster. nih.gov | nih.gov |

| B. subtilis subsp. inaquosorum DE111 | Identified via BLAST search as containing a similar gene cluster. nih.gov | nih.gov |

| B. subtilis gtP20b | Identified via BLAST search as containing a similar gene cluster. nih.gov | nih.gov |

Compound Reference Table

| Compound Name |

|---|

| This compound |

| Bacilosarcin A |

| Amicoumacin A |

| Amicoumacin B |

| Amicoumacin C |

| N-butanonyl-amicoumacin C |

| Acetoin |

Mechanistic Investigations of Bacilosarcin B S Biological Activities: in Vitro Perspectives

Evaluation of Antifungal Activities

Broad-Spectrum Antifungal Potential

Bacilosarcin B, as part of the isocoumarin (B1212949) class of compounds, is recognized for its potential biological activities, which include antifungal properties. researchgate.net While specific broad-spectrum data for this compound is still emerging, related compounds and the general class of isocoumarins have shown promise against various fungal species. mdpi.com For instance, some Bacillus species are known to produce metabolites with antifungal effects against pathogens like Aspergillus niger, Candida albicans, and various plant pathogenic fungi. mdpi.commdpi.comjmb.or.krscielo.sa.cr The antifungal action of some Bacillus metabolites involves disrupting the fungal cell membrane. mdpi.com

Growth Inhibition against Specific Plant Organisms (e.g., Barnyard Millet)

Initial studies on this compound, isolated from the marine-derived bacterium Bacillus subtilis TP-B0611, revealed its growth inhibitory effects against barnyard millet (Echinochloa crus-galli). researchgate.net However, its activity was noted to be very weak compared to its counterpart, Bacilosarcin A, which showed 82% inhibition at a concentration of 50 µM. researchgate.netscribd.com The anti-herbicidal activity of this compound is considered marginal, which highlights the significance of the side chain's functional group in determining its bioactivity. mdpi.com

Assessment of Antibacterial Activities

Efficacy against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Micrococcus luteus)

This compound has demonstrated significant inhibitory activity against Gram-positive bacteria. nih.govsemanticscholar.org In vitro studies have shown its effectiveness against Staphylococcus aureus and Micrococcus luteus. nih.govsemanticscholar.org The antibacterial activity of isocoumarins like this compound is often attributed to their specific structural features. mdpi.com

Table 1: In Vitro Antibacterial Activity of this compound

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Significant Inhibition | nih.govsemanticscholar.org |

| Micrococcus luteus | Significant Inhibition | nih.govsemanticscholar.org |

Putative Inhibition of Protein Biosynthesis

The proposed mechanism for the antibacterial action of this compound and related amicoumacin compounds involves the inhibition of protein biosynthesis. mdpi.com It is believed that these compounds target the ribosome, the cellular machinery responsible for protein synthesis. uobaghdad.edu.iqlumenlearning.com Specifically, some amicoumacins have been shown to bind to the 30S ribosomal subunit, which can lead to a misreading of the genetic code or interfere with the assembly of a functional ribosome. mdpi.comuobaghdad.edu.iq This disruption of protein synthesis is a common mechanism for many antibiotics. uobaghdad.edu.iqlumenlearning.com

Cytotoxicity Studies Against Cancer Cell Lines (In Vitro)

In vitro studies have investigated the cytotoxic effects of this compound against various human cancer cell lines. One study revealed that this compound exhibited cytotoxicity against HeLa (human cervical cancer) cells with an IC50 value of 4.32 µM. emanresearch.orgresearchgate.net This suggests a potential role for the compound in cancer research. The cytotoxicity of this compound and related compounds is an area of ongoing investigation, with studies exploring their effects on different cancer cell types. emanresearch.orgsci-hub.semdpi.comnih.gov

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 Value | Reference |

|---|---|---|---|

| HeLa | Cervical Cancer | 4.32 µM | emanresearch.orgresearchgate.net |

Activity against HeLa Cells

This compound has demonstrated notable cytotoxic effects against human cervical carcinoma (HeLa) cells in vitro. emanresearch.orgnih.gov Research has identified a specific concentration at which this compound inhibits 50% of the HeLa cell population (IC₅₀). Studies report the IC₅₀ value of this compound against HeLa cells to be 4.32 μM. emanresearch.orgnih.gov This activity is often discussed in comparison to the related compound, Amicoumacin A, which was isolated from the same bacterial strain, Bacillus subtilis B1779. emanresearch.orgnih.govresearchgate.net Amicoumacin A also shows cytotoxicity against HeLa cells, but with a higher IC₅₀ value of 33.60 μM, indicating lower potency compared to this compound. emanresearch.orgnih.gov

The structural components of these compounds are believed to play a crucial role in their cytotoxic mechanism. Specifically, the presence of an amide functional group at the C-12' position in both this compound and Amicoumacin A is thought to be critical for their cytotoxic activity. emanresearch.orgnih.gov

In Vitro Cytotoxicity against HeLa Cells

| Compound | IC₅₀ (μM) | Source |

|---|---|---|

| This compound | 4.32 | emanresearch.orgnih.gov |

| Amicoumacin A | 33.60 | emanresearch.orgnih.gov |

Evaluation of Antiplasmodial Activity (Comparative Analysis with Bacilosarcin A)

The antiplasmodial activities of Bacilosarcin A and B present a notable point of differentiation between the two closely related compounds. Research into the bioactive properties of compounds isolated from a marine octocoral-associated Bacillus sp. identified Bacilosarcin A as the active agent responsible for the antiplasmodial effects observed in the crude extract. nih.govresearchgate.net

In vitro assays against the chloroquine-resistant W2 strain of Plasmodium falciparum, the parasite responsible for malaria, revealed that Bacilosarcin A exhibits antiplasmodial activity with a low micromolar concentration. nih.govresearchgate.net Specifically, Bacilosarcin A displayed an IC₅₀ value of 2.2 μM. nih.govresearchgate.net In the same study, other isolated compounds, AI77-F and AI77-H, showed no antiplasmodial activity. nih.govresearchgate.net In the available scientific literature, there is no reported data to suggest that this compound possesses antiplasmodial activity. The focus of antiplasmodial investigation has remained on Bacilosarcin A.

Comparative Antiplasmodial Activity against P. falciparum (W2 Strain)

| Compound | IC₅₀ (μM) | Source |

|---|---|---|

| Bacilosarcin A | 2.2 | nih.govresearchgate.net |

| This compound | Not Reported |

Herbicide-Related Biological Activity (Marginal Herbicidal Activity)

Bacilosarcin A and this compound were first identified during a screening for microbial metabolites with plant growth regulatory effects. researchgate.netnih.govcambridge.org Both compounds were isolated from the culture broth of the marine-derived bacterium Bacillus subtilis TP-B0611 and were found to inhibit the growth of barnyard millet (Echinochloa crus-galli). nih.govcambridge.orgnih.gov

However, their herbicidal potency differs significantly. Bacilosarcin A demonstrates noteworthy herbicidal effects, showing 82% inhibition of barnyard millet sprout growth at a concentration of 50 μM. nih.gov In stark contrast, this compound is described as having very weak or marginal herbicidal activity at the same concentration. nih.govresearchgate.netmdpi.com This difference underscores the importance of their distinct structural features, such as Bacilosarcin A's unique 3-oxa-6,9-diazabicyclo[3.3.1]nonane ring and this compound's rare 2-hydroxymorpholine moiety, in determining their biological function. nih.govmdpi.com

Comparative Herbicidal Activity against Barnyard Millet

| Compound | Activity at 50 μM | Source |

|---|---|---|

| Bacilosarcin A | 82% inhibition | nih.gov |

| This compound | Very weak activity | nih.govresearchgate.net |

Structure Activity Relationship Sar Studies of Bacilosarcin B and Analogues

Influence of the Amide Side Chain on Bioactivity

The side chain connected to the dihydroisocoumarin nucleus is a primary determinant of bioactivity in the amicoumacin class of compounds, to which Bacilosarcin B belongs. researchgate.net Variations in this chain, particularly at the C-12' position, have profound effects on cytotoxicity and antibacterial potency.

This functional group is also indispensable for antibacterial action. nih.gov Studies confirm that the C-12' amide group acts as a key pharmacophore in antibacterial activities against various strains, including Bacillus subtilis and Staphylococcus aureus. nih.govnih.govresearchgate.net The presence of this amide is consistently correlated with the ability to inhibit bacterial growth, establishing it as a non-negotiable feature for the antibacterial efficacy of this molecular scaffold. nih.govnih.gov

| Compound | C-12' Functional Group | Cytotoxicity vs. HeLa Cells (IC₅₀) | Reference |

|---|---|---|---|

| This compound | Amide (-CONH₂) | 4.32 μM | nih.govemanresearch.org |

| Amicoumacin A | Amide (-CONH₂) | 33.60 μM | nih.gov |

| Compound | C-12' Functional Group | Antibacterial Activity | Reference |

|---|---|---|---|

| This compound | Amide (-CONH₂) | Active | nih.gov |

| Bacilosarcin C | Carboxylic Acid (-COOH) | Inactive | researchgate.netmdpi.comsci-hub.se |

| Bacilosarcin C analog | Hydroxyl (-OH) | Inactive | nih.gov |

Critical Role of the C-12' Amide Functional Group in Cytotoxicity and Antibacterial Activity

Stereochemical Determinants of Biological Activity

Stereochemistry is a pivotal factor in the biological activity of natural products, as different stereoisomers can have vastly different interactions with chiral biological targets like enzymes and receptors. uou.ac.inmdpi.com The synthesis and structural elucidation of this compound have confirmed its specific stereochemical configuration. nih.govresearchgate.net The absolute configuration of this compound has been determined through spectroscopic analysis, including CD spectra, and confirmed by stereoselective total synthesis. nih.govresearchgate.net

The complexity of achieving the correct stereochemistry during synthesis, particularly at the C3' position, underscores its importance for the final compound's activity. researchgate.net While direct comparisons of the biological activities of all possible stereoisomers of this compound are not extensively documented, the general principles of pharmacology and SAR studies of related compounds strongly suggest that the naturally occurring configuration is optimal for its bioactivity. mdpi.com Any deviation from this specific three-dimensional arrangement would likely alter its binding affinity to its molecular targets, leading to a significant reduction or complete loss of potency. mdpi.com

Comparative SAR Studies with Amicoumacin Analogues and Derivatives

Comparing this compound to the broader family of amicoumacin analogues provides a clearer picture of its SAR. The fundamental pharmacophore for the antibacterial activity of amicoumacins consists of the hydroxyl or amino groups at positions C-8', C-9', and C-10', along with the crucial C-12' amide group. nih.gov

This compound, which incorporates these features into its unique 2-hydroxymorpholine ring, demonstrates potent cytotoxicity and antibacterial activity. nih.gov Its cytotoxic potency (IC₅₀ = 4.32 μM) is nearly eight times greater than that of Amicoumacin A (IC₅₀ = 33.60 μM), which has a more conventional, non-cyclized side chain. nih.gov This suggests that the rigid, cyclized structure of the 2-hydroxymorpholine moiety in this compound may lock the side chain into a more favorable conformation for target binding.

Conversely, amicoumacin analogues that lack the C-12' amide, such as Amicoumacin B (a phosphate (B84403) ester) and Amicoumacin C (a carboxylic acid), are devoid of significant antibacterial and cytotoxic activity. nih.govmdpi.com This further solidifies the central role of the amide. Additionally, derivatives like hetiamacins, where the side chain is cyclized differently, show reduced antibacterial activity compared to Amicoumacin A, indicating that the specific nature of the side chain's structure and the availability of key pharmacophores are finely tuned for optimal activity. nih.gov

| Compound | Key Structural Feature | Cytotoxicity vs. HeLa (IC₅₀) | Antibacterial Activity | Reference |

|---|---|---|---|---|

| This compound | C-12' Amide, 2-hydroxymorpholine core | 4.32 μM | Active | nih.govemanresearch.org |

| Amicoumacin A | C-12' Amide, linear side chain | 33.60 μM | Active | nih.gov |

| Bacilosarcin C | C-12' Carboxylic Acid | Inactive | Inactive | researchgate.netmdpi.comsci-hub.se |

| Amicoumacin B | Phosphate ester at C-12' equivalent | Inactive | Inactive | nih.govnih.gov |

| Amicoumacin C | Carboxylic Acid at C-12' equivalent | Inactive | Inactive | nih.gov |

Synthetic Approaches and Analogue Development

Total Synthesis Strategies for Bacilosarcin B

The synthesis of this compound is intrinsically linked to that of its precursor, Amicoumacin C, and related natural products. Strategies often involve the creation of key chiral building blocks and their subsequent coupling.

Given the structural relationship, Amicoumacin C is a logical and widely used precursor for the synthesis of this compound. An efficient, two-step semi-synthetic sequence has been developed to convert Amicoumacin C into this compound. researchgate.net This transformation is highly effective, proceeding in a 39% yield. researchgate.net The key reaction in this sequence is an Amadori rearrangement, followed by treatment with ammonia (B1221849) in ethanol (B145695) to furnish the final product. researchgate.net This semi-synthetic approach offers a more direct and higher-yielding route to this compound compared to a full total synthesis, leveraging the availability of the natural precursor. researchgate.netresearchgate.net

| Step | Reagents and Conditions | Product | Yield |

| 1 | Amadori rearrangement of Amicoumacin C | Intermediate compound (104) | Not specified |

| 2 | NH₃/EtOH | This compound (71) | 39% |

This table details the semi-synthetic conversion of Amicoumacin C to this compound. researchgate.net

The development of synthetic routes to this compound and its relatives has relied heavily on a common intermediate strategy. mdpi.com Amicoumacin C is the most prominent of these intermediates, serving as the direct precursor in the semi-synthesis of this compound. researchgate.netmdpi.com Retrosynthetic analysis often disconnects the target molecule into an amine segment and an acid segment, which are synthesized separately and then coupled. researchgate.net

Beyond Amicoumacin C, another key molecule identified is N-butanonyl-amicoumacin C, which is considered the core intermediate in the biosynthesis and synthesis of bacilosarcins. nih.gov The diastereomeric mixture of N-butanonyl-amicoumacin C is believed to undergo epimerization and subsequent cyclization to form the stable heterocyclic system of this compound. researchgate.net The synthesis of these common intermediates is a critical objective, as it provides access to a range of related natural products. acs.org

Semi-Synthetic Routes from Precursors (e.g., Amicoumacin C)

Chemical Synthesis of Bacilosarcin Analogues and Derivatives

The synthetic methodologies developed for this compound have been extended to produce novel analogues. A notable example is the synthesis of Bacilosarcin C. acs.orgmdpi.com The creation of such derivatives is crucial for probing the structure-activity relationship and potentially developing compounds with improved or novel biological activities. The synthesis of these analogues often utilizes the same key intermediates and reaction pathways established during the total synthesis of the parent compounds. acs.org

Methodological Advancements in Bacilosarcin Chemical Synthesis

The pursuit of this compound has spurred several methodological advancements in organic synthesis. A significant development is the application of asymmetric organocatalysis, particularly using diarylprolinol silyl (B83357) ether catalysts for epoxidation reactions, to create highly enantioenriched building blocks. researchgate.net This method provides a reliable way to control the stereochemistry of the molecule. researchgate.net

Another key methodological aspect is the strategic exploitation of the thermodynamic stability of the final heterocyclic ring systems. researchgate.net The synthesis was designed such that the formation of the desired stereoisomer is favored due to the severe 1,3-diaxial steric repulsion that would exist in the alternative epimer, allowing for a stereoconvergent outcome. researchgate.net Furthermore, the successful use of Amicoumacin C as a common precursor for the concise semi-synthesis of this compound represents a significant strategic advancement, streamlining access to this complex molecule. researchgate.netresearchgate.net

Prospective Research Avenues and Translational Implications of Bacilosarcin B

Further Elucidation of Undetermined Biosynthetic Steps

Bacilosarcin B is a complex isocoumarin (B1212949) natural product biosynthesized by the marine-derived bacterium Bacillus subtilis strain TP-B0611. researchgate.netresearchgate.net Its synthesis is orchestrated by a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) gene cluster. researchgate.netasm.orgnih.gov This biosynthetic machinery is also responsible for producing related compounds, the amicoumacins. researchgate.netasm.org While the general framework of its biosynthesis from polyketide and amino acid precursors is understood, specific steps, particularly the formation of its distinctive 2-hydroxymorpholine moiety, remain to be fully elucidated. nih.govresearchgate.net

Bioinformatic analysis of the gene cluster has not been sufficient to unravel the precise enzymatic reactions leading to this unusual heterocyclic structure. nih.gov The chemical backbone of bacilosarcins and amicoumacins are notably similar, suggesting they share a common biosynthetic pathway. researchgate.netnih.gov It is hypothesized that the divergence in their structures arises from specific enzymatic modifications late in the pathway. Further research is required to identify and characterize the enzymes responsible for the cyclization and hydroxylation events that form the 2-hydroxymorpholine ring. This could involve techniques such as gene knockout studies within the producing B. subtilis strain, heterologous expression of candidate genes in a more tractable host, and in vitro biochemical assays with purified enzymes to confirm their function. nih.gov Understanding these intricate steps is crucial for harnessing the full biosynthetic potential of this system.

In-depth Mechanistic Studies of Biological Activities at the Molecular Level

This compound has demonstrated a range of biological activities, including herbicidal, cytotoxic, and antibacterial effects. researchgate.netresearchgate.netemanresearch.orgnih.gov However, the precise molecular mechanisms underlying these activities are not yet fully understood.

Initial studies have shown that this compound exhibits growth inhibition against barnyard millet. researchgate.netthieme-connect.com Its cytotoxic properties have been observed against human cervical cancer (HeLa) cell lines, with a reported IC50 value of 4.32 µM. emanresearch.orgnih.govemanresearch.org This suggests that the compound may interfere with fundamental cellular processes. It is believed that the amide functional group at the C-12' position plays a critical role in its cytotoxicity and antibacterial activity. nih.gov

Future research should focus on identifying the specific molecular targets of this compound. This could involve affinity chromatography to isolate binding partners, genetic screening for resistant mutants, and transcriptomic or proteomic analyses to identify cellular pathways affected by the compound. Elucidating these mechanisms will be essential for understanding its spectrum of activity and for the rational design of more potent and selective analogs.

Rational Design and Synthesis of Novel Bacilosarcin Analogues with Enhanced Bioactivity

The unique structure of this compound provides a scaffold for the rational design and synthesis of novel analogues with potentially improved biological activities. The total synthesis of this compound has been achieved, which opens the door for creating structural modifications. researchgate.netthieme-connect.comacs.orgresearchgate.net

Key to this effort is understanding the structure-activity relationships (SAR) of the bacilosarcin/amicoumacin class of compounds. For instance, the C-12' amide group has been identified as a key pharmacophore for both cytotoxicity and antibacterial activity. nih.gov Conversely, the presence of a carboxylic acid group instead of an amide, as seen in Bacilosarcin C, leads to a loss of antibacterial activity. mdpi.com

Future synthetic efforts could focus on modifying the side chains and the heterocyclic core to explore the impact on bioactivity. For example, altering the substituents on the 2-hydroxymorpholine ring or the dihydroisocoumarin core could lead to analogues with enhanced potency, improved selectivity, or novel biological activities. The development of efficient synthetic routes will be crucial for producing a diverse library of analogues for biological screening. researchgate.net

Strain Engineering and Bioprocess Optimization for Increased Production

To facilitate further research and potential commercial applications, increasing the production yield of this compound is a critical goal. The producing organism, Bacillus subtilis, is a well-studied, non-pathogenic bacterium that is amenable to genetic engineering and is widely used in industrial biotechnology. mdpi.comwikipedia.orgrsc.org This makes it an attractive candidate for strain improvement and bioprocess optimization.

Metabolic engineering strategies can be employed to enhance the flux of precursor metabolites towards this compound biosynthesis. This could involve overexpressing key biosynthetic genes, deleting competing metabolic pathways, and optimizing the supply of necessary cofactors. mdpi.comrug.nlfrontiersin.org Since the biosynthetic gene cluster for bacilosarcins is known, targeted genetic modifications can be rationally designed. asm.orgnih.gov

Furthermore, optimizing the fermentation process is crucial for maximizing yield. This includes refining the culture medium composition, as well as controlling physical parameters such as temperature, pH, and aeration. The development of high-yield production systems will be essential for providing a sustainable supply of this compound for further investigation and potential applications. mdpi.com

Exploration of Synergistic Effects with Existing Antimicrobials

The increasing prevalence of antibiotic-resistant pathogens necessitates the development of new therapeutic strategies. One promising approach is the use of combination therapies, where a new compound enhances the efficacy of existing antibiotics. This compound, with its demonstrated antibacterial activity, particularly against Gram-positive bacteria, is a candidate for such synergistic studies. nih.gov

Research in this area would involve screening this compound in combination with a panel of clinically relevant antibiotics against various pathogenic strains. Checkerboard assays can be used to determine if the combination results in synergistic, additive, or antagonistic effects. Identifying synergistic interactions could potentially lower the required dosage of existing antibiotics, thereby reducing the risk of side effects and slowing the development of resistance. mdpi.com The molecular basis for any observed synergy would also need to be investigated to understand how the compounds work together at a mechanistic level.

Potential Research Applications in Agricultural Biocontrol

The herbicidal activity of this compound against barnyard millet suggests its potential as a natural herbicide for agricultural applications. researchgate.netthieme-connect.com Furthermore, many Bacillus species are known to be effective biocontrol agents, producing a variety of metabolites that can suppress plant pathogens. d-nb.info Bacillus thuringiensis, for example, is widely used as a microbial biopesticide due to its production of insecticidal crystal proteins. d-nb.infowikipedia.org

Future research could explore the broader spectrum of this compound's herbicidal activity against other common weeds. Its insecticidal and antifungal properties, if any, should also be investigated. researchgate.netmdpi.com Field trials would be necessary to evaluate its efficacy and environmental impact under real-world conditions. The development of stable formulations of this compound or the use of the producing B. subtilis strain directly as a biocontrol agent could offer a more sustainable and environmentally friendly alternative to synthetic pesticides.

Q & A

Q. What are the standard methodologies for isolating and purifying Bacilosarcin B from Bacillus subtilis strains?

this compound is typically isolated using fermentation of Bacillus subtilis strains (e.g., fmb60), followed by high-performance liquid chromatography (HPLC) for purification. The fermentation broth is centrifuged to remove biomass, and the supernatant is subjected to solvent extraction (e.g., ethyl acetate). Further purification via reversed-phase HPLC ensures high-purity this compound, validated by mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. How is the minimum inhibitory concentration (MIC) of this compound determined against bacterial pathogens like Photobacterium damselae?

MIC determination involves broth microdilution assays. Serial dilutions of this compound are prepared in 96-well plates, inoculated with bacterial suspensions (e.g., ~10⁵ CFU/mL of P. damselae), and incubated for 18–24 hours. Optical density (OD600) measurements via spectrophotometry identify the lowest concentration inhibiting visible growth. For P. damselae, MIC values are typically 8 μg/mL, with time-kill curves generated to assess bactericidal kinetics .

Q. What experimental approaches validate this compound’s impact on bacterial cell membrane integrity?

Fluorescence microscopy with membrane-impermeable dyes (e.g., propidium iodide) and electron microscopy (SEM/TEM) are standard. Propidium iodide penetrates damaged membranes, binding to DNA and emitting fluorescence. SEM/TEM imaging reveals ultrastructural changes, such as membrane blebbing or lysis. Alkaline phosphatase leakage assays further quantify membrane permeability by measuring extracellular enzyme activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s antibacterial efficacy across different bacterial species?

Comparative studies using standardized protocols (e.g., CLSI guidelines) are critical. Variables like bacterial growth phase, inoculum size, and culture media composition must be controlled. For example, this compound’s efficacy against Gram-negative vs. Gram-positive bacteria may differ due to outer membrane permeability barriers. Multi-omics approaches (transcriptomics, proteomics) can identify species-specific resistance mechanisms .

Q. What methodologies elucidate this compound’s DNA-binding mechanism and its implications for antimicrobial activity?

Fluorescence quenching assays and ethidium bromide displacement experiments are used to study DNA interaction. This compound’s binding to DNA is inferred from reduced fluorescence when competing with intercalating agents. Circular dichroism (CD) spectroscopy can confirm structural changes in DNA (e.g., helix unwinding). Molecular docking simulations further predict binding sites and affinity .

Q. How should researchers design experiments to assess this compound’s biofilm disruption potential?

Biofilm assays involve growing bacterial biofilms (e.g., on polystyrene pegs or glass slides) under static or flow conditions. This compound is applied at sub-MIC concentrations, and biofilm biomass is quantified via crystal violet staining. Confocal microscopy with live/dead staining (e.g., SYTO 9/propidium iodide) visualizes biofilm architecture and cell viability. Extracellular polymeric substance (EPS) components (e.g., extracellular DNA, proteins) are analyzed via enzymatic digestion and spectrophotometry .

Q. What strategies address challenges in structural characterization of this compound derivatives?

Advanced spectroscopic techniques, such as high-resolution mass spectrometry (HR-MS) and 2D NMR (e.g., COSY, HSQC), are essential for elucidating novel derivatives. For example, Bacilosarcin C’s structure was resolved using HR-MS and NMR data to identify unique moieties (e.g., amide linkages, sugar units). X-ray crystallography may complement these methods if crystals are obtainable .

Methodological Considerations

How should researchers formulate hypothesis-driven questions for studying this compound’s ecological roles?

A robust research question must address gaps in existing literature (e.g., "How does this compound modulate microbial community dynamics in marine environments?"). Literature reviews should prioritize peer-reviewed studies on Bacillus subtilis secondary metabolites and their ecological interactions. Hypotheses must be falsifiable (e.g., "this compound selectively inhibits pathogenic bacteria without affecting commensal species") .

Q. What statistical frameworks are appropriate for analyzing this compound’s dose-response relationships?

Non-linear regression models (e.g., log-logistic or sigmoidal curves) quantify dose-response relationships. Software like GraphPad Prism or R packages (drc, nlme) fit these models to MIC or biofilm inhibition data. Replicate experiments (≥3) ensure reproducibility, and ANOVA with post-hoc tests (Tukey’s HSD) compares treatment groups. Uncertainty quantification (e.g., confidence intervals) is mandatory .

Q. How can researchers ensure ethical rigor in studies involving this compound’s application in aquaculture?

Experimental designs must comply with institutional biosafety committees (IBCs) and animal welfare guidelines (e.g., OECD 423 for acute toxicity). For field trials, environmental impact assessments (EIAs) evaluate risks to non-target organisms. Data transparency, including raw datasets in supplementary materials, is critical for peer validation .

Data Presentation and Reproducibility

Q. What are best practices for documenting this compound’s bioactivity in lab notebooks?

Lab entries must include:

- Batch-specific data (fermentation conditions, HPLC gradients).

- Raw instrument outputs (spectra, chromatograms) with timestamps.

- Negative controls (solvent-only treatments).

Annotated figures (e.g., TEM images with scale bars) and statistical codes ensure reproducibility. Electronic lab notebooks (ELNs) enhance traceability .

Q. How should conflicting data on this compound’s stability under varying pH conditions be resolved?

Accelerated stability studies (ICH Q1A guidelines) test this compound across pH ranges (2–10) at 25°C/60% RH. LC-MS monitors degradation products. Collaborative studies across labs using standardized buffers (e.g., PBS, Tris-HCl) minimize variability. Meta-analyses of published stability data identify consensus trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.